1-(5-Amino-1,3,4-oxadiazol-2-yl)propan-2-one can be synthesized from various precursors, particularly those involving hydrazones and oxadiazole derivatives. The classification of this compound falls under the broader category of heterocycles, specifically oxadiazoles, which are known for their diverse biological activities including antibacterial and antifungal properties .
The synthesis of 1-(5-Amino-1,3,4-oxadiazol-2-yl)propan-2-one typically involves several key steps:
The general reaction can be summarized as follows:
The molecular structure of 1-(5-Amino-1,3,4-oxadiazol-2-yl)propan-2-one consists of:
The molecular formula is with a molar mass of approximately 156.14 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural confirmation .
1-(5-Amino-1,3,4-oxadiazol-2-yl)propan-2-one participates in various chemical reactions due to its functional groups:
These reactions expand its utility in synthesizing more complex heterocyclic compounds with potential biological activity .
The mechanism of action for compounds like 1-(5-Amino-1,3,4-oxadiazol-2-yl)propan-2-one often involves interaction with biological targets such as enzymes or receptors:
Studies have shown that similar oxadiazole derivatives exhibit significant antibacterial and antifungal activities .
Melting point ranges are typically reported around 150–160 °C depending on purity and synthesis method .
The applications of 1-(5-Amino-1,3,4-oxadiazol-2-yl)propan-2-one are diverse:
The 1,3,4-oxadiazole ring system—a five-membered heterocycle featuring one oxygen and two nitrogen atoms—is a cornerstone of contemporary medicinal chemistry due to its versatile pharmacokinetic and pharmacodynamic properties. This scaffold serves as a bioisostere for ester and amide functionalities, enhancing metabolic stability while retaining hydrogen-bonding capabilities critical for target engagement [3] [8]. Clinically approved drugs exemplifying its utility include:
Mechanistically, 1,3,4-oxadiazoles disrupt pathogenic processes through target-specific interactions. For instance, derivatives substituted at the 2- and 5-positions inhibit peptide deformylase (PDF) in bacteria by coordinating the active-site iron ion, as confirmed by molecular docking studies [1]. Similarly, thymidine phosphorylase (TP) inhibition by 2,5-disubstituted oxadiazoles suppresses angiogenesis in tumors; virtual screening identified ChEMBL2058305 as a potent TP inhibitor (IC₅₀ < 10 µM) with a binding energy of −85.508 kcal/mol [2]. Quantitative structure-activity relationship (QSAR) models further validate that electron-withdrawing groups (e.g., –Cl, –NO₂) at the para-position enhance antibacterial efficacy against Gram-positive strains by optimizing lipophilicity (log P) and polar surface area [1] [3].
Table 1: Clinically Exploited 1,3,4-Oxadiazole Drugs and Targets
Drug Name | Biological Target | Therapeutic Application | Key Structural Feature |
---|---|---|---|
Raltegravir | HIV integrase | Antiretroviral | 1,3,4-Oxadiazole-2-carboxamide |
Zibotentan | Endothelin receptor | Anticancer (solid tumors) | 5-Aryl-1,3,4-oxadiazole sulfonamide |
Nesapidil | Ca²⁺ channel blocker | Antiarrhythmic | Oxadiazole-linked piperazine |
Furamizole | Bacterial RNA synthesis | Antibacterial | Nitrofuran-fused oxadiazole |
The introduction of an amino group (–NH₂) at the 5-position of 1,3,4-oxadiazoles induces profound electronic and steric modifications that amplify biological activity. This substituent acts as a hydrogen-bond donor/acceptor, facilitating interactions with enzymatic residues inaccessible to non-amino analogues. For example, 5-amino-1,3,4-oxadiazoles exhibit enhanced urease inhibition (IC₅₀ values 2–5 µM) by forming bidentate hydrogen bonds with Ala440 and His593 in Canavalia ensiformis urease, as revealed by crystallographic studies [4] [7].
Synthetically, 5-amino derivatives are accessible via:
The 5-amino group also serves as a chemical handle for derivatization. Coupling with propan-2-one units generates Schiff bases or enaminones, augmenting electrophilicity and enabling Michael addition reactions with biological nucleophiles. In 1-(5-Amino-1,3,4-oxadiazol-2-yl)propan-2-one, the ketone adjacent to the oxadiazole enhances electrophilicity, potentially facilitating covalent interactions with cysteine residues in target enzymes [4] [5].
Table 2: Impact of 5-Amino Substitution on Physicochemical Properties
Derivative | Log P | Solubility (mg/mL) | Hydrogen-Bond Acceptors | Biological Activity |
---|---|---|---|---|
5-Phenyl-1,3,4-oxadiazole | 2.8 | 0.15 | 3 | Moderate antibacterial (MIC = 32 µg/mL) |
5-Amino-2-phenyl-1,3,4-oxadiazole | 1.2 | 1.8 | 4 | Potent urease inhibition (IC₅₀ = 3.7 µM) |
5-Nitro-2-phenyl-1,3,4-oxadiazole | 1.9 | 0.4 | 5 | Cytotoxic (HeLa IC₅₀ = 12 µM) |
Positional isomerism critically governs the bioactivity of oxadiazole derivatives. Among the four isomers (1,2,3-; 1,2,4-; 1,2,5-; 1,3,4-), the 1,3,4-oxadiazole configuration exhibits superior metabolic stability and π-electron delocalization, enabling efficient π-stacking with aromatic residues in enzyme binding pockets [3] [9]. Key distinctions include:
Pharmacophore models highlight the scaffold’s adaptability. In α-glucosidase inhibitors, optimal activity requires:
Table 3: Comparative Bioactivity of Oxadiazole Isomers
Isomer | Resonance Energy (kJ/mol) | Common Biological Activities | Limitations |
---|---|---|---|
1,2,3-Oxadiazole | 92.1 | Antiviral, antifungal | Synthetic instability (explosive) |
1,3,4-Oxadiazole | 167.4 | Antibacterial, anticancer, urease inhibition | Moderate metabolic oxidation |
1,2,4-Oxadiazole | 205.7 | Anti-inflammatory, CNS modulation | Susceptibility to nucleophiles |
1,2,5-Oxadiazole | 132.6 | Vasodilatory, NO donors | Poor oral bioavailability |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: